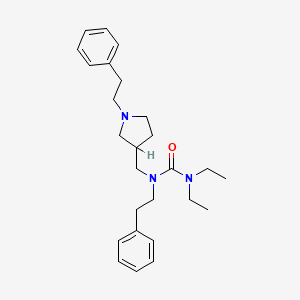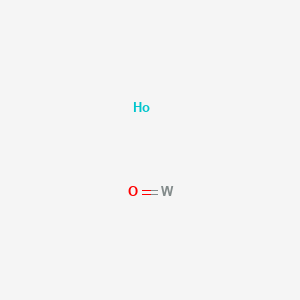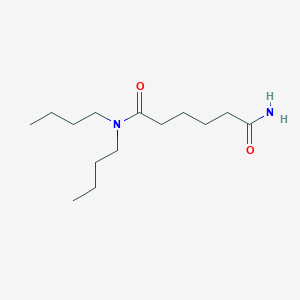
N~1~,N~1~-Dibutylhexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dibutylhexanediamide is an organic compound with the molecular formula C14H30N2O2 It is a diamide derivative of hexanediamine, where the nitrogen atoms are substituted with butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~1~-Dibutylhexanediamide can be synthesized through the reaction of hexanediamine with butyl isocyanate under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bonds. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dibutylhexanediamide may involve a continuous flow process where hexanediamine and butyl isocyanate are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dibutylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Hexanedioic acid and butanoic acid.
Reduction: Hexanediamine and butylamine.
Substitution: Various N-alkylated hexanediamides.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dibutylhexanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dibutylhexanediamide involves its ability to form hydrogen bonds and interact with various molecular targets. The butyl groups provide hydrophobic interactions, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the stability and reactivity of the compound in different environments.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A diamine with two methyl groups attached to the nitrogen atoms.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A diamine with four methyl groups attached to the nitrogen atoms.
N-(1-Naphthyl)ethylenediamine: A diamine with a naphthyl group attached to one of the nitrogen atoms.
Uniqueness
N~1~,N~1~-Dibutylhexanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its hydrophobicity and influences its reactivity compared to other diamides. This makes it particularly useful in applications where hydrophobic interactions are crucial.
Propiedades
Número CAS |
31353-33-0 |
|---|---|
Fórmula molecular |
C14H28N2O2 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
N',N'-dibutylhexanediamide |
InChI |
InChI=1S/C14H28N2O2/c1-3-5-11-16(12-6-4-2)14(18)10-8-7-9-13(15)17/h3-12H2,1-2H3,(H2,15,17) |
Clave InChI |
HMWWMACAEMVFLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


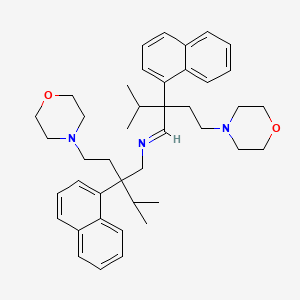

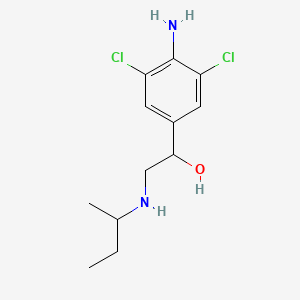
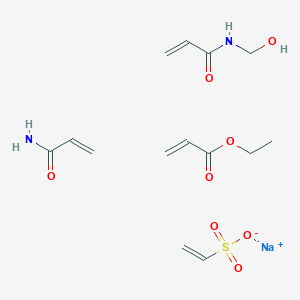
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)

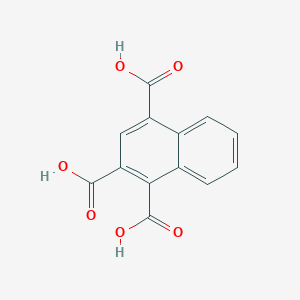

![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)

